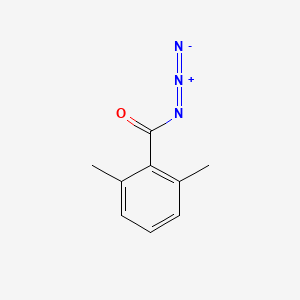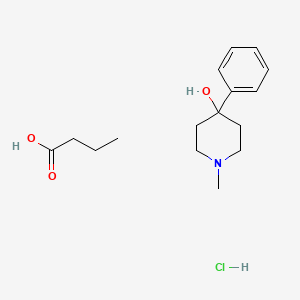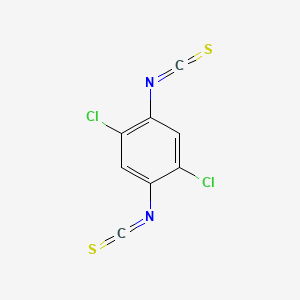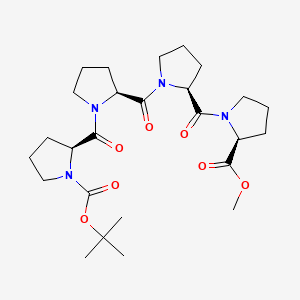
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is a synthetic compound with the molecular formula C26H40N4O7 and a molecular weight of 520.62 g/mol . This compound is a derivative of proline, an amino acid, and is often used in peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester typically involves the protection of the amino group of proline using the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of N-tert-butoxycarbonyl L-proline with L-proline methyl ester hydrochloride in the presence of triethylamine and pivaloyl chloride . The reaction is carried out in dichloromethane at 0°C and then stirred at room temperature for 17 hours. The product is then purified by washing with aqueous citric acid, sodium bicarbonate solution, and brine, followed by drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester undergoes various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution .
Common Reagents and Conditions
Esterification: The compound can be esterified with alcohols in the presence of acid catalysts to form new ester derivatives.
Nucleophilic Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and free amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyloxycarbonylprolyl-prolyl-proline methyl ester
- tert-Butyloxycarbonylprolyl-proline methyl ester
- tert-Butyloxycarbonylproline methyl ester
Uniqueness
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is unique due to its multiple proline residues, which provide increased stability and reactivity in peptide synthesis . This compound’s structure allows for the formation of more complex peptides compared to similar compounds with fewer proline residues.
Propriétés
Numéro CAS |
107500-78-7 |
|---|---|
Formule moléculaire |
C26H40N4O7 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H40N4O7/c1-26(2,3)37-25(35)30-16-7-11-19(30)23(33)28-14-5-9-17(28)21(31)27-13-6-10-18(27)22(32)29-15-8-12-20(29)24(34)36-4/h17-20H,5-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 |
Clé InChI |
AMTGIUTVKHNYTR-MUGJNUQGSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


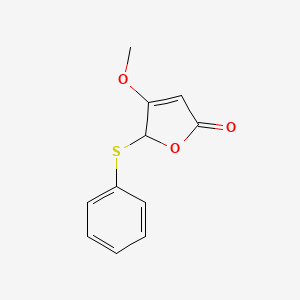

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

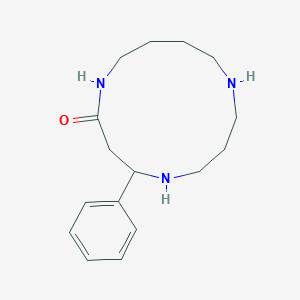


![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
